![molecular formula C9H10O4S B1350411 2-羟基-1-[4-(甲磺酰基)苯基]-1-乙酮 CAS No. 197240-27-0](/img/structure/B1350411.png)

2-羟基-1-[4-(甲磺酰基)苯基]-1-乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

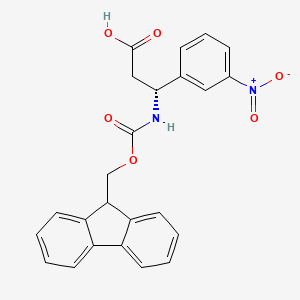

“2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” is a chemical compound with the molecular formula C9H10O4S . It is also known by other names such as “2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethanone” and "2-Hydroxy-4’-(methylsulfonyl)acetophenone" .

Synthesis Analysis

While specific synthesis methods for “2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” were not found, related compounds have been synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

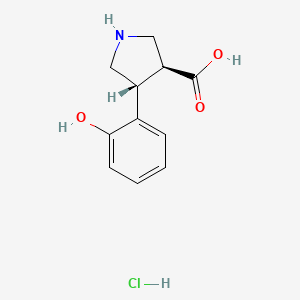

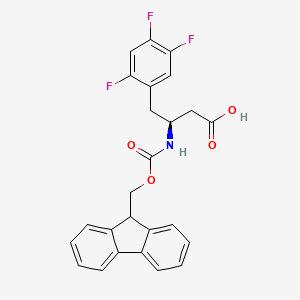

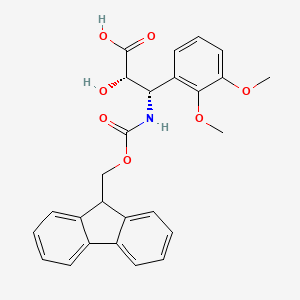

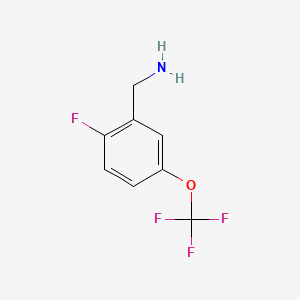

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” can be represented by the SMILES string CS(=O)(=O)C1=CC=C(C=C1)C(=O)CO . The compound has a molecular weight of 214.24 g/mol .

Physical And Chemical Properties Analysis

“2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone” has a molecular weight of 214.24 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s complexity, as computed by Cactvs, is 293 .

科学研究应用

分子对接和 ADMET 研究乙酮 1-(2-羟基-5-甲基苯基),一种相关化合物,已被研究其抗微生物特性。它与金黄色葡萄球菌蛋白表现出显着的结合亲和力,并表现出良好的 ADMET 特性,表明具有作为微生物抑制剂的潜力 (Medicharla 等人,2022 年)。

多官能取代吡啶衍生物的合成使用 1-苯基-2-(苯磺酰基)乙酮作为反应物的复杂吡啶衍生物合成的研究证明了该化合物在有机合成中的效用以及在创建具有多种特性的新分子中的潜在应用 (Abu-Shanab, 2006)。

羧酸的光致去除保护基化合物 1-[2-(2-羟基烷基)苯基]乙酮已被引入作为羧酸的一种新的光致去除保护基。这表明它在光化学反应中以及作为有机合成中的保护剂的潜在用途 (Atemnkeng 等人,2003 年)。

抗菌和抗真菌特性一系列研究合成了各种 2,4,5-三取代-1H-咪唑衍生物,从乙酮衍生物开始,包括那些含有甲磺酰基部分的衍生物,并评估了它们的抗菌和抗真菌特性,展示了该化合物在药物化学和药物开发中的相关性 (Sawant 等人,2011 年)。

具有抗菌活性的吡唑衍生物的合成使用 1-[4-(2-羟基-乙氧基)-苯基]-乙酮等化合物合成具有生物活性的查耳酮衍生物的研究突出了该化合物在创建具有显着抗菌活性的吡唑衍生物中的作用,进一步强调了其在药物研究中的重要性 (Katade 等人,2008 年)。

光致发光探针使用 1-(2-羟基苯基)乙酮创建基于 BODIPY 的荧光开-关探针表明该化合物在开发用于生物和化学传感应用的灵敏和选择性工具方面的潜力 (Fang 等人,2019 年)。

缓蚀源自 1-(4-(2-羟基亚苄基氨基)苯基)乙酮的席夫碱已被评估为缓蚀剂,证明了该化合物在材料科学中的效用,特别是在保护金属免受腐蚀方面 (Hegazy 等人,2012 年)。

化学酶促合成应用使用乙酮衍生物化学酶促合成奥达那卡提布前体的研究突出了该化合物在创新合成途径中的作用,这可能对开发新的药物制剂产生影响 (González-Martínez 等人,2019 年)。

作用机制

Target of Action

The primary target of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX-2, the compound prevents the formation of prostanoids from arachidonic acid, disrupting the pathway and its downstream effects, which include inflammation and pain .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-distributed throughout the body .

Result of Action

The inhibition of COX-2 by 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone results in a decrease in the production of prostanoids. This leads to a reduction in inflammation and pain, as these molecules are key mediators of these processes .

属性

IUPAC Name |

2-hydroxy-1-(4-methylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIVRXHJSZKUHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377031 |

Source

|

| Record name | 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone | |

CAS RN |

197240-27-0 |

Source

|

| Record name | 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)